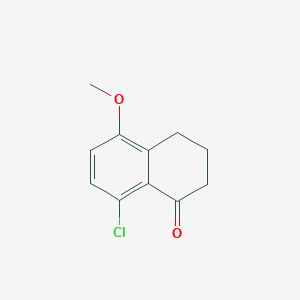
2-Amino-4-(thiophen-2-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(thiophen-2-yl)butanoic acid, also known as 2-ATB, is an organic compound with the molecular formula C7H9NO2S. It is a white crystalline solid that has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. 2-ATB is a versatile compound with a wide range of applications in both research and industry.
Wissenschaftliche Forschungsanwendungen
TRPV1 Channel Modulators
2-Amino-4-(thiophen-2-yl)butanoic acid has been identified as a crucial building block in designing new TRPV1 channel modulators. This compound has been used to develop a class of amides that activate TRPV1 channels, showing efficacy comparable to capsaicin. These compounds were synthesized with high purity and yield, undergoing comprehensive pharmacological evaluation for their activation potency. Notably, certain derivatives demonstrated promising protective roles against oxidative stress and analgesic activity, underlining their potential in therapeutic applications (Aiello et al., 2016).
Antinociceptive Agents
The compound has also been foundational in creating N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which have been studied for their antinociceptive activities. This work underscores the compound's utility in synthesizing novel molecules with potential analgesic properties, contributing to pain management research (Shipilovskikh et al., 2020).
Platinum Complexes for Antiproliferative Activity
In cancer research, derivatives of this compound have been integrated into platinum complexes, demonstrating moderate cytotoxic activities against cancer cells. These complexes, leveraging the amino acid scaffold, have shown the ability to bind DNA, suggesting potential dual-action therapeutic benefits through both the metal center and the amino acid moiety (Riccardi et al., 2019).
Sensitizers for Solar Cells
In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), this compound-based organic dyes have been synthesized. These dyes, by altering a donor unit from oxygen to sulfur, showed an enhancement in the open-circuit voltage and power conversion efficiency. This application highlights the compound's role in improving solar cell efficiency through molecular engineering (Robson et al., 2013).
Antibacterial and Antifungal Applications
The compound has served as a precursor in synthesizing derivatives with significant antibacterial and antifungal activities. By incorporating thiophene moieties, researchers have developed molecules that exhibit potent antimicrobial properties against various pathogens, underscoring its potential in addressing antibiotic resistance challenges (Mabkhot et al., 2017).
Eigenschaften
IUPAC Name |
2-amino-4-thiophen-2-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-2,5,7H,3-4,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCZLTGQCHLBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



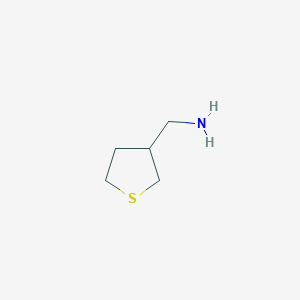
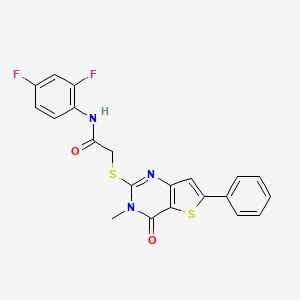
![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)
![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)
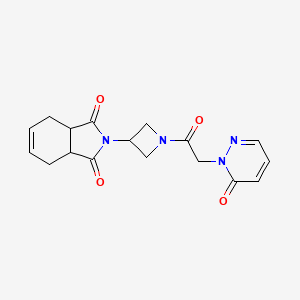
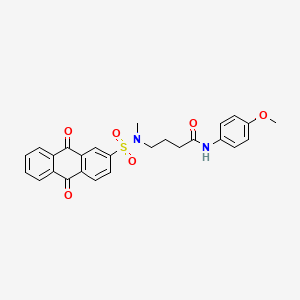

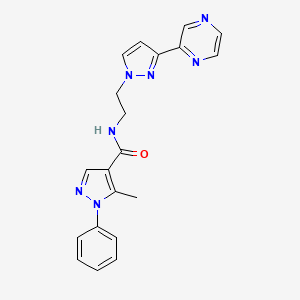
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)
